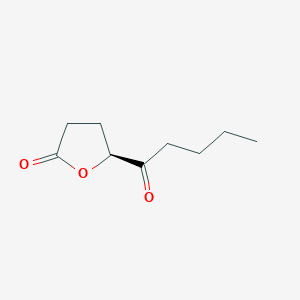![molecular formula C16H23ClN2O B14434223 N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide CAS No. 77196-99-7](/img/structure/B14434223.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide typically involves the reaction of 4-piperidone with 3-chloropropylamine under specific conditions to form the intermediate N-[1-(3-Chloropropyl)piperidin-4-yl]amine. This intermediate is then reacted with phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Products with substituted groups at the chloropropyl position.
科学研究应用
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
相似化合物的比较
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and have been studied for their pharmacological activities.
1,4-Disubstituted piperidines: These compounds also contain the piperidine ring and have shown significant biological activities.
Uniqueness
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the chloropropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
77196-99-7 |
|---|---|
分子式 |
C16H23ClN2O |
分子量 |
294.82 g/mol |
IUPAC 名称 |
N-[1-(3-chloropropyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C16H23ClN2O/c17-9-4-10-19-11-7-15(8-12-19)18-16(20)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,20) |
InChI 键 |
IPEVTPCXBPOYDN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



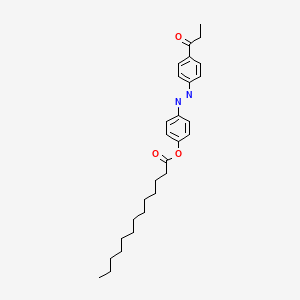
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)
![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
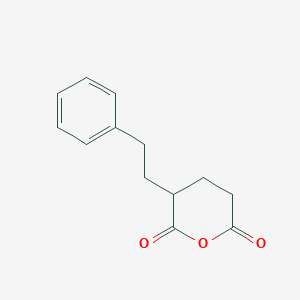
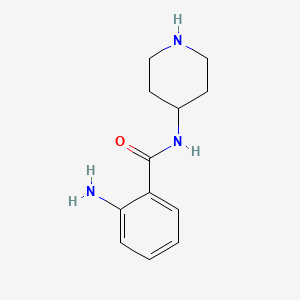


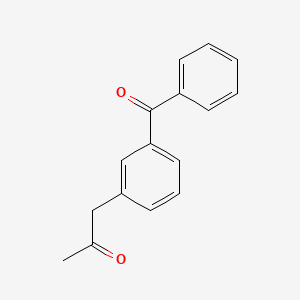
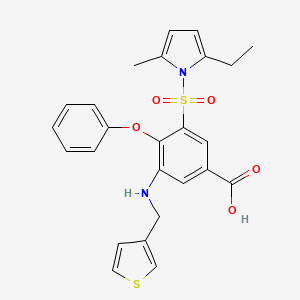
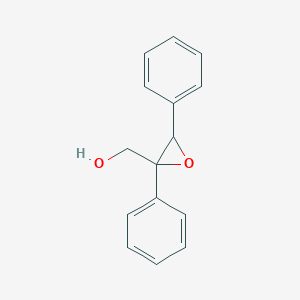
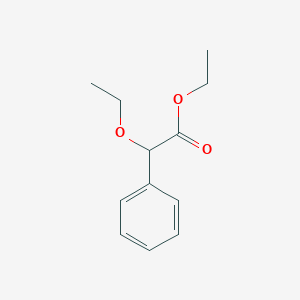
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
